![molecular formula C13H12F3N3O B2640458 N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 2060751-81-5](/img/structure/B2640458.png)
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
The compound “N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, the introduction of the trifluoromethyl group, and the attachment of the cyclopropylmethyl carboxamide group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyrrolopyridine core, the electronegativity of the trifluoromethyl group, and the polarity of the carboxamide group. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyrrolopyridine core, the trifluoromethyl group, and the carboxamide group. The trifluoromethyl group is known for its high electronegativity and stability, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Acid-Catalyzed Transformations in Heterocyclic Systems
Research into the acid-catalyzed transformations of similar compounds, like N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, highlights potential applications in synthesizing new heterocyclic systems. Such transformations can lead to the development of novel compounds with diverse applications in pharmaceuticals and materials science (Stroganova, Vasilin, & Krapivin, 2016).
Gold-Catalyzed Hydroarylation in Pyrroles
The intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides using gold(III) catalysis to produce pyrrolo[2,3-c]pyridine derivatives, as studied by Borsini et al. (2011), indicates a method for creating bicyclic pyrrolo-fused pyridinones. This approach could be applied to similar structures for generating complex molecular architectures in pharmaceutical research (Borsini et al., 2011).
Palladium-Catalyzed Synthesis
Wang et al. (2006) describe a palladium-catalyzed cyanation/reduction sequence in the synthesis of a key pharmaceutical intermediate, which could be relevant for synthesizing compounds related to N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. Such methods are crucial in developing new pharmaceuticals and intermediates (Wang et al., 2006).
Antimicrobial Activity in Pyrrole Derivatives
Dyatkina et al. (2002) explored the antimicrobial properties of pyrrole derivatives, demonstrating the potential for compounds like N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in developing new antimicrobials. Their research shows how modifications in pyrrole structures can lead to significant antibacterial activity (Dyatkina et al., 2002).
Synthesis of Novel Heterocyclic Compounds
Kumar and Mashelker (2007) synthesized novel oxadiazole heterocyclic compounds, indicating the potential for synthesizing diverse heterocyclic structures using pyrrolopyridine derivatives. Such compounds could have applications in various fields, including pharmaceuticals and materials science (Kumar & Mashelker, 2007).
Antifungal Activity of Pyrrolo-pyridine Derivatives
Wu et al. (2012) synthesized N-(substituted pyridinyl) pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities. This suggests that similar pyrrolopyridine derivatives could be explored for their antifungal properties (Wu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)9-3-8-4-10(19-11(8)17-6-9)12(20)18-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLYCINFFXYGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
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